Product packaging for 2-(2,3-Dichloro-benzyl)-piperazine(Cat. No.:)

2-(2,3-Dichloro-benzyl)-piperazine

Cat. No.: B14864585
M. Wt: 245.14 g/mol
InChI Key: LXMRXBLCUUVJMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-Dichloro-benzyl)-piperazine is a synthetic organic compound belonging to the piperazine chemical class. Piperazine derivatives are recognized in scientific literature as privileged scaffolds in medicinal chemistry due to their wide range of biological activities and presence in pharmacologically active molecules . The piperazine ring, a six-membered heterocycle containing two nitrogen atoms, provides a versatile platform for molecular design and interaction with biological targets . Researchers value substituted piperazines like this dichlorobenzyl derivative for developing new active compounds; related structures have been investigated for potential applications as antidepressants, antipsychotics, antimicrobials, and anticancer agents . The specific stereochemistry and substitution patterns of piperazine derivatives, such as the 2,3-dichlorobenzyl group on this compound, are critical factors influencing their binding affinity and selectivity in biological systems . This compound is related to other researched piperazine derivatives, such as those investigated as PARP-1 inhibitors for targeted cancer therapeutics and those studied for their hyperlipidemic activity . It is supplied strictly for Research Use Only (RUO) and is intended for laboratory research purposes by qualified professionals. It is not for diagnostic, therapeutic, or human consumption use of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14Cl2N2 B14864585 2-(2,3-Dichloro-benzyl)-piperazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14Cl2N2

Molecular Weight

245.14 g/mol

IUPAC Name

2-[(2,3-dichlorophenyl)methyl]piperazine

InChI

InChI=1S/C11H14Cl2N2/c12-10-3-1-2-8(11(10)13)6-9-7-14-4-5-15-9/h1-3,9,14-15H,4-7H2

InChI Key

LXMRXBLCUUVJMX-UHFFFAOYSA-N

Canonical SMILES

C1CNC(CN1)CC2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of N 2,3 Dichlorobenzyl Piperazine and Its Analogues

General Strategies for Piperazine (B1678402) Ring Formation

The construction of the piperazine ring is a foundational step in the synthesis of many piperazine-containing compounds. Several general strategies have been developed to achieve this, primarily involving cyclization reactions or nucleophilic substitutions.

Cyclization Reactions utilizing Substituted Anilines and Bis(2-chloroethyl)amine (B1207034) Derivatives

A common and effective method for forming the N-aryl piperazine scaffold involves the reaction of a substituted aniline (B41778) with bis(2-chloroethyl)amine or its derivatives. researchgate.netchemicalbook.com This approach relies on a double nucleophilic substitution where the primary amine of the aniline derivative displaces the two chloro groups of the bis(2-chloroethyl)amine, leading to the formation of the six-membered piperazine ring. researchgate.net

For instance, the synthesis of 1-(2,3-dichlorophenyl)piperazine (B491241) can be achieved by reacting 2,3-dichloroaniline (B127971) with bis(2-chloroethyl)amine hydrochloride. chemicalbook.comgoogle.com The reaction is typically carried out at elevated temperatures in a suitable solvent like xylene, often in the presence of a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide and an acid catalyst like p-toluenesulfonic acid. chemicalbook.com Industrial-scale preparations have also been developed, reacting 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride at temperatures ranging from 120-220°C, yielding the hydrochloride salt of the product with high purity. google.compatsnap.com

Another strategy for piperazine ring formation involves the catalytic reductive cyclization of dioximes. This method allows for the construction of the piperazine ring from a primary amino group through a sequential double Michael addition to nitrosoalkenes, followed by the stereoselective catalytic reductive cyclization of the resulting bis(oximinoalkyl)amines. nih.gov

Nucleophilic Substitution Reactions with Halogenated Aromatics and Piperazine

An alternative and widely used approach to synthesize N-aryl piperazines is the direct nucleophilic aromatic substitution (SNA_r) reaction between a halogenated aromatic compound and piperazine itself. researchgate.netnih.gov In this reaction, one of the nitrogen atoms of the piperazine ring acts as a nucleophile, attacking the electron-deficient aromatic ring and displacing a halide. The reactivity of the aryl halide is crucial, with electron-withdrawing groups on the aromatic ring facilitating the substitution.

For example, the synthesis of arylpiperazines can be achieved through the reaction of aryl chlorides with piperazine under aerobic conditions using a palladium catalyst. organic-chemistry.org This method has been shown to be effective even for sterically hindered and electron-rich aryl chlorides. organic-chemistry.org The reaction of pentafluoropyridine (B1199360) with piperazine serves as another example, where piperazine acts as an efficient nucleophile, preferentially substituting the fluorine at the para position. researchgate.net

The Ullmann condensation, a copper-catalyzed reaction, is another method employed for the coupling of aryl halides with piperazine. While traditional Ullmann conditions often require harsh reaction conditions, the use of ligands such as proline can facilitate the reaction at lower temperatures and with catalytic amounts of copper. researchgate.netresearchgate.net

N-Alkylation and Benzylation Approaches for Piperazine Derivatives

Once the piperazine ring is formed, a key subsequent transformation is the introduction of substituents onto one or both of the nitrogen atoms. N-alkylation and N-benzylation are common modifications that allow for the diversification of piperazine-based compounds.

Reductive Amination Techniques

Reductive amination is a powerful and versatile method for the N-alkylation of piperazines. thieme-connect.commdpi.com This one-pot reaction involves the condensation of a piperazine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding N-alkylated piperazine. thieme-connect.com A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being popular choices due to their mildness and selectivity. thieme-connect.comnih.gov

For the synthesis of benzylpiperazines, reductive amination of piperazine with a corresponding benzaldehyde (B42025) is a direct and efficient route. thieme-connect.com This technique has been successfully applied in continuous-flow hydrogenation systems, offering a safe, environmentally friendly, and scalable alternative to traditional batch processes that often rely on less ideal reducing agents. thieme-connect.com The direct reductive amination of piperazine with an aldehyde avoids the need for protecting groups, which can streamline the synthetic process. thieme-connect.com

Alkylation with Alkyl Halides and Sulfonates

The direct reaction of piperazine with alkyl halides or sulfonates is a classical and straightforward method for N-alkylation. mdpi.comgoogle.com This reaction proceeds via a nucleophilic substitution mechanism, where the nitrogen atom of the piperazine attacks the electrophilic carbon of the alkyl halide or sulfonate.

To achieve mono-alkylation and avoid the formation of di-substituted products, an excess of piperazine is often used. researchgate.netchemicalbook.com Another strategy to control selectivity is to use a mono-protected piperazine derivative, such as N-Boc-piperazine. The protecting group blocks one of the nitrogen atoms, allowing for selective alkylation at the other nitrogen. The protecting group can then be removed in a subsequent step. researchgate.netnih.gov The choice of base and solvent is also critical in these reactions, with combinations like potassium carbonate in acetonitrile (B52724) or acetone (B3395972) being commonly employed. researchgate.net For less reactive alkyl halides, the addition of sodium iodide can facilitate the reaction through the in situ formation of a more reactive alkyl iodide (Finkelstein reaction). mdpi.com

Targeted Preparation of N-(2,3-Dichlorobenzyl)piperazine and its Direct Analogues

The synthesis of N-(2,3-Dichlorobenzyl)piperazine can be accomplished through the N-alkylation of piperazine with 2,3-dichlorobenzyl halide. A general procedure for the synthesis of substituted benzylpiperazines involves dissolving anhydrous piperazine in a suitable solvent like tetrahydrofuran (B95107) (THF) and then adding the corresponding benzyl (B1604629) chloride dropwise. chemicalbook.com The reaction mixture is then typically refluxed for several hours. chemicalbook.com To obtain the mono-substituted product, a significant excess of piperazine is used. chemicalbook.com

Alternatively, reductive amination of piperazine with 2,3-dichlorobenzaldehyde (B127699) would be a direct method for the preparation of N-(2,3-Dichlorobenzyl)piperazine. This approach, as described in the general techniques section, offers a high-atom-economy route to the target compound. thieme-connect.com

The synthesis of the related compound, 1-(2,3-dichlorophenyl)piperazine, which is a precursor and metabolite of the drug aripiprazole (B633), is well-documented. wikipedia.orgnih.gov It is primarily synthesized through the cyclization reaction of 2,3-dichloroaniline and bis(2-chloroethyl)amine hydrochloride. chemicalbook.comgoogle.com Another reported method involves the copper-catalyzed coupling of 1,2-dichloro-3-iodobenzene (B1582814) with piperazine. researchgate.netresearchgate.net

Synthesis of Dichlorobenzylpiperazine Containing Scaffold Systems

The construction of dichlorobenzylpiperazine scaffolds is a fundamental step in the synthesis of various biologically active molecules. A common approach involves the reaction of piperazine with a suitably substituted benzyl halide. For instance, 1-(2,4-dichlorobenzyl)piperazine (B1362678) can be synthesized by reacting anhydrous piperazine with 2,4-dichlorobenzyl chloride in a solvent like tetrahydrofuran (THF) under reflux conditions. chemicalbook.com This reaction typically proceeds over several hours, and the product can be isolated after a workup procedure that involves filtration, concentration, and purification by column chromatography. chemicalbook.com

Another example is the synthesis of 1-(3',4'-dichlorobenzyl)-2-phenyl-3-keto piperazine, which is achieved by refluxing 2-phenyl-3-keto piperazine with 3,4-dichlorobenzylchloride in acetone, with the addition of triethylamine. prepchem.com These methods provide direct routes to dichlorobenzylpiperazine core structures, which can then be further modified.

The synthesis of 2,3-dichlorophenylpiperazine, a key intermediate for certain pharmaceuticals, can be achieved from 2,3-dichloroaniline. researchgate.netresearchgate.net One pathway involves the conversion of 2,3-dichloroaniline to 1,2-dichloro-3-iodobenzene, which is then reacted with piperazine. researchgate.netresearchgate.net This particular synthesis highlights the use of less common starting materials to access specific isomers of dichlorophenylpiperazine.

Starting Material 1Starting Material 2ProductReaction ConditionsYield
Anhydrous piperazine2,4-dichlorobenzyl chloride1-(2,4-dichlorobenzyl)piperazineTHF, reflux, 4h97% chemicalbook.com
2-phenyl-3-keto piperazine3,4-dichlorobenzylchloride1-(3',4'-dichlorobenzyl)-2-phenyl-3-keto piperazineAcetone, triethylamine, reflux, 6hNot specified prepchem.com
1,2-dichloro-3-iodobenzenePiperazine2,3-dichlorophenylpiperazineCuI, proline, K2CO3, DMSO20% researchgate.netresearchgate.net

Derivatization from Precursor Compounds with Dichlorobenzyl Moieties

Once the core dichlorobenzylpiperazine scaffold is in place, further derivatization is often employed to synthesize a library of analogues. Derivatization can enhance the therapeutic properties or allow for the exploration of structure-activity relationships. These chemical modifications often target the second nitrogen atom of the piperazine ring.

For example, N-alkylation of the piperazine ring is a common derivatization strategy. In the synthesis of Cariprazine, a drug containing a dichlorophenylpiperazine moiety, the secondary amine of 1-(2,3-dichlorophenyl)piperazine is alkylated. nih.gov This can be achieved through reductive amination with an appropriate aldehyde or by direct alkylation with a mesylate-containing compound. nih.gov

Chemical derivatization is a broad field that also includes the introduction of various functional groups to improve analytical detection or to modulate the physicochemical properties of the molecule. ddtjournal.comnih.gov For instance, derivatization can be used to introduce a chargeable moiety to enhance ionization efficiency in mass spectrometry. ddtjournal.com While not specific to dichlorobenzylpiperazine, these principles of derivatization are widely applicable in the synthesis of complex molecules built upon such scaffolds. mdpi.com

Advanced Coupling Reactions in Piperazine Synthesis

Modern organic synthesis has provided a powerful toolkit of cross-coupling reactions that are highly relevant to the synthesis of N-arylpiperazines and their analogues. These reactions offer efficient and versatile methods for forming carbon-nitrogen bonds.

Palladium-Catalyzed Buchwald-Hartwig Amination in Piperazine Synthesis

The Palladium-catalyzed Buchwald-Hartwig amination has become a cornerstone of C-N bond formation in both academic and industrial research. nih.gov This reaction provides an efficient route to N-arylpiperazines by coupling an aryl halide or triflate with piperazine. nih.govacs.org

Key advantages of this methodology include:

Broad Substrate Scope: It is effective for a wide variety of aryl chlorides, bromides, and triflates. acs.org

Favorable Reaction Conditions: Many reactions can be carried out under mild conditions, sometimes even at room temperature. acs.org

High Efficiency: The reaction can often be performed with low catalyst loadings and achieve high yields in short reaction times. nih.govnih.gov

Recent advancements have led to the development of highly active catalyst systems that are robust and can be used without the need for a glovebox. nih.gov For example, palladium complexes with ligands such as BrettPhos and RuPhos have shown broad applicability in C-N cross-coupling reactions. nih.gov Furthermore, methodologies have been developed for the rapid, Pd-catalyzed synthesis of arylpiperazines under aerobic and even solvent-free conditions, highlighting the "green" potential of this reaction. nih.govorganic-chemistry.orgacs.org

Aryl Halide/TriflateAmineCatalyst SystemConditionsYield
Aryl chloridesPiperazinePd-based catalystAerobic, solvent-freeUp to 97% nih.govorganic-chemistry.org
Aryl chlorides, bromides, triflatesAcyclic secondary aminesPd complex with (o-biphenyl)PCy2 ligand80-110 °C, 0.5-1.0 mol % PdGenerally effective acs.org
1-bromo-2,3-dichlorobenzeneN-Boc-piperazineBuchwald-Hartwig reactionNot specifiedNot specified nih.gov

Copper-Catalyzed Ullmann-Goldberg Reactions for N-Arylpiperazines (Relevant to Related Compounds)

The copper-catalyzed Ullmann-Goldberg reaction is another important method for the formation of N-aryl bonds, and it has been extensively used in the synthesis of therapeutic molecules. nih.govnih.gov This reaction typically involves the coupling of an amine with an aryl iodide or bromide using a copper catalyst. nih.govspringernature.com

Recent research has focused on developing tandem reactions that combine copper-catalyzed N-arylation with a subsequent cyclization step to create fused N-heterocyclic compounds. nih.govbohrium.com While direct examples for 2-(2,3-dichloro-benzyl)-piperazine are not highlighted, the principles are highly relevant for the synthesis of complex piperazine-containing structures. Mechanistic studies have been undertaken to understand and overcome challenges such as high catalyst loading, which can be caused by product inhibition or ligand exchange. rsc.org

Aromatic Nucleophilic Substitution (SNAr) on Electron-Deficient Arenes for Piperazine Derivatization

Aromatic nucleophilic substitution (SNAr) is a fundamental reaction in organic chemistry where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.org

Piperazine can act as a potent nucleophile in SNAr reactions, allowing for its introduction onto electron-deficient aromatic and heteroaromatic systems. researchgate.netresearchgate.net For example, piperazine can readily react with highly activated substrates like pentafluoropyridine. researchgate.net The reaction often shows high regioselectivity. researchgate.net

SNAr reactions are a valuable tool in medicinal chemistry for the synthesis of pharmaceutically relevant building blocks. d-nb.info The development of SNAr reactions in aqueous media using additives like hydroxypropyl methylcellulose (B11928114) (HPMC) represents a move towards more sustainable and environmentally friendly synthetic methods. d-nb.info This approach allows for reactions to be carried out under mild conditions with a broad tolerance for various functional groups. d-nb.info

Spectroscopic and Chromatographic Characterization of N 2,3 Dichlorobenzyl Piperazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise arrangement of atoms in N-(2,3-Dichlorobenzyl)piperazine can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of N-(2,3-Dichlorobenzyl)piperazine, distinct signals are expected for the protons of the dichlorobenzyl group and the piperazine (B1678402) ring. The aromatic region would feature signals for the three protons on the dichlorophenyl ring. Their chemical shifts and coupling patterns are influenced by the presence of the two chlorine atoms. The proton situated between the two chlorine atoms would likely appear as a triplet, coupled to the other two adjacent aromatic protons, which would in turn appear as doublets or doublets of doublets.

The piperazine ring protons typically appear as multiplets in the aliphatic region of the spectrum. The four protons adjacent to the benzyl-substituted nitrogen (positions 2 and 6) would be chemically distinct from the four protons adjacent to the secondary amine nitrogen (positions 3 and 5). The benzylic methylene (B1212753) protons (-CH₂-) connecting the aromatic ring to the piperazine nitrogen are expected to produce a singlet in the downfield aliphatic region, typically around 3.5-4.0 ppm. A broad singlet corresponding to the N-H proton of the piperazine ring would also be observable, and its chemical shift can be highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for N-(2,3-Dichlorobenzyl)piperazine

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Piperazine CH₂ (positions 3, 5) ~2.8 - 3.0 Multiplet
Piperazine CH₂ (positions 2, 6) ~2.5 - 2.7 Multiplet
Benzyl (B1604629) CH₂ ~3.6 Singlet
Piperazine NH Variable (e.g., 1.5 - 2.5) Broad Singlet
Aromatic CH (position 6') ~7.2 - 7.3 Doublet
Aromatic CH (position 5') ~7.2 - 7.3 Triplet
Aromatic CH (position 4') ~7.4 - 7.5 Doublet

Note: Predicted values are based on typical chemical shifts for similar structural motifs and may vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For N-(2,3-Dichlorobenzyl)piperazine, six distinct signals are anticipated for the aromatic carbons of the dichlorophenyl ring. The chemical shifts of the two carbons bonded to chlorine atoms would be significantly downfield. The remaining four aromatic carbon signals would include three CH carbons and one quaternary carbon to which the benzyl group is attached.

The piperazine ring is expected to show two signals for its methylene carbons, as the carbons at positions 2 and 6 are equivalent, as are the carbons at positions 3 and 5. A distinct signal for the benzylic methylene carbon would also be present.

Table 2: Predicted ¹³C NMR Chemical Shifts for N-(2,3-Dichlorobenzyl)piperazine

Carbon Atom Predicted Chemical Shift (δ, ppm)
Piperazine C2, C6 ~53-55
Piperazine C3, C5 ~45-47
Benzyl CH₂ ~60-63
Aromatic C (CH) ~127-131
Aromatic C (C-Cl) ~132-135
Aromatic C (C-CH₂) ~137-139

Note: Predicted values are based on typical chemical shifts for similar structural motifs and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Electron Impact Mass Spectrometry (EI-MS)

Under Electron Impact (EI) ionization, N-(2,3-Dichlorobenzyl)piperazine would be expected to produce a distinct molecular ion (M⁺) peak. Due to the presence of two chlorine atoms, this peak would be accompanied by characteristic isotopic peaks (M+2 and M+4) with relative intensities determined by the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

The most prominent fragmentation pathway would likely involve the cleavage of the benzylic C-N bond, which is typically the weakest bond. This would result in the formation of a stable dichlorobenzyl cation (m/z 159) and a piperazine radical cation fragment. The dichlorobenzyl fragment would also exhibit the characteristic isotopic pattern for two chlorine atoms. Other significant fragments could arise from the fragmentation of the piperazine ring itself.

Table 3: Predicted Key Fragments in the EI-Mass Spectrum of N-(2,3-Dichlorobenzyl)piperazine

m/z Proposed Fragment
244/246/248 [M]⁺ Molecular ion
159/161/163 [C₇H₅Cl₂]⁺ Dichlorobenzyl cation (base peak)
85 [C₄H₉N₂]⁺ Piperazine fragment
56 [C₃H₆N]⁺ Piperazine ring fragment

Note: The presence and relative abundance of fragments can vary with instrument conditions.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar and thermally labile molecules. In positive-ion mode ESI-MS, N-(2,3-Dichlorobenzyl)piperazine, being a basic compound with two nitrogen atoms, would readily form a protonated molecule [M+H]⁺. This would be the base peak in the spectrum, appearing at m/z 245 (for the most abundant isotopes). The characteristic chlorine isotopic pattern ([M+H+2]⁺ and [M+H+4]⁺) would also be clearly visible. Fragmentation is typically less extensive in ESI compared to EI, but can be induced (see LC-MS/MS).

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov An LC-MS method is ideal for the analysis of N-(2,3-Dichlorobenzyl)piperazine in complex mixtures.

A reversed-phase high-performance liquid chromatography (HPLC) method, likely using a C18 column, would be suitable for its separation. The mobile phase would typically consist of a mixture of an aqueous buffer (like ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent such as acetonitrile (B52724) or methanol, run in a gradient elution mode.

Coupling the LC system to a mass spectrometer with an ESI source allows for sensitive and selective detection. By operating the mass spectrometer in tandem mode (MS/MS), precursor ions (such as the [M+H]⁺ ion) can be selected and fragmented to produce a characteristic set of product ions. nih.gov This multiple reaction monitoring (MRM) approach provides very high selectivity and sensitivity for quantitative analysis, enabling the detection of the compound even at very low concentrations. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. In the context of N-substituted piperazines, including 2-(2,3-Dichlorobenzyl)piperazine, IR spectra provide valuable information about the piperazine ring and its substituents.

The piperazine ring itself is associated with characteristic absorptions in several regions of the IR spectrum, including 1300-1345 cm⁻¹, 1125-1170 cm⁻¹, 1010-1025 cm⁻¹, and 915-940 cm⁻¹. acs.org These well-defined bands are highly characteristic of the piperazine ring in alkyl amines. acs.org The C-N stretching vibrations within the piperazine ring typically appear in the 1050 to 1150 cm⁻¹ region. acs.org Furthermore, CH₂ bending vibrations are expected around 1460 cm⁻¹ (antisymmetric) and 1360 cm⁻¹ (symmetric), while CH₂ wagging motions can give rise to a broad band at approximately 1300 cm⁻¹. acs.org For N-substituted piperazines, the specific substitutions can influence the exact frequencies and intensities of these bands.

For benzylpiperazine derivatives, additional characteristic bands will be present. The aromatic C-H stretching vibrations of the dichlorobenzyl group are typically observed in the region of 3100-3000 cm⁻¹. theaic.org The C-Cl stretching modes for dichlorinated benzene (B151609) rings can be expected in the range of 829-778 cm⁻¹. theaic.org The presence of a carbonyl group in derivatives, such as in 1-(2,3-Dichlorobenzoyl)piperazine, would introduce a strong C=O stretching band, typically seen around 1648 cm⁻¹. mdpi.com The formation of a C-N linkage by substituting an amine group from piperazine can be confirmed by the disappearance of the N-H band around 1630 cm⁻¹ and the C-Cl bond absorption. researchgate.net

Time-resolved infrared (TRIR) spectroscopy can be employed to study the excited states of these molecules, providing insights into their photophysical properties. nih.gov By analyzing the shifts in vibrational frequencies upon electronic excitation, the nature of the excited states, such as metal-to-ligand charge transfer (MLCT) or intra-ligand (IL) states, can be determined. nih.gov

Table 1: Characteristic Infrared Absorption Ranges for N-(2,3-Dichlorobenzyl)piperazine and its Derivatives

Functional GroupVibration TypeTypical Wavenumber Range (cm⁻¹)
Piperazine RingRing Vibrations1300-1345, 1125-1170, 1010-1025, 915-940 acs.org
C-N (Piperazine)Stretching1050-1150 acs.org
CH₂ (Piperazine)Bending (Antisymmetric)~1460 acs.org
CH₂ (Piperazine)Bending (Symmetric)~1360 acs.org
CH₂ (Piperazine)Wagging~1300 acs.org
Aromatic C-H (Benzyl)Stretching3000-3100 theaic.org
C-Cl (Dichlorobenzyl)Stretching778-829 theaic.org
C=O (Amide Derivative)Stretching~1648 mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Charge Transfer Complex Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorbance of UV or visible light. For N-(2,3-Dichlorobenzyl)piperazine and its derivatives, this technique is crucial for understanding their electronic structure and for analyzing the formation of charge-transfer complexes.

The electronic absorption spectra of these compounds can reveal weak charge-transfer (CT) transitions. researchgate.net The interaction between an electron donor and an electron acceptor can lead to the formation of a charge-transfer complex, which is often characterized by the appearance of a new, broad absorption band at a longer wavelength than the absorptions of the individual components. nih.govmdpi.com

For instance, the interaction of a donor molecule like O-phenylenediamine with an acceptor such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) results in a new CT band. nih.gov Similarly, the formation of CT complexes between various drugs, including piperazine derivatives, and π-acceptors like DDQ and chloranilic acid has been studied using UV-Vis spectroscopy. mdpi.commdpi.com The position and intensity of this CT band can be influenced by the solvent polarity. nih.gov

The stoichiometry of these charge-transfer complexes, typically found to be 1:1, can be determined using methods like Job's method of continuous variation, photometric titration, and conductometric titration. nih.gov The Benesi-Hildebrand equation is often applied to the spectral data to calculate the formation constant (K) and the molar extinction coefficient (ε) of the complex. nih.gov

Furthermore, computational methods such as Time-Dependent Density Functional Theory (TD-DFT) can be used to support the experimental UV-Vis data and to better understand the nature of the electronic transitions, including the extent of charge transfer upon excitation. researchgate.net

Table 2: UV-Vis Spectroscopic Data for Charge-Transfer Complexes of Piperazine Derivatives

DonorAcceptorSolventλmax (nm) of CT BandReference
O-phenylenediamine2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ)Acetonitrile, Methanol>400 nih.gov
RuxolitinibChloranilic acid (CLA)Methanol530 mdpi.com
Ruxolitinib2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ)Methanol470 mdpi.com

Chromatographic Separation and Purity Assessment Techniques

Chromatographic methods are essential for the separation, identification, and purity assessment of N-(2,3-Dichlorobenzyl)piperazine and its derivatives. These techniques are routinely used in quality control during synthesis and for the analysis of complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of piperazine derivatives. researchgate.net A variety of HPLC methods have been developed, often employing different stationary phases and detection methods to achieve optimal separation and sensitivity.

UV Detection: HPLC coupled with a UV detector is a common approach, especially when the analytes possess a UV-active chromophore. researchgate.net For instance, a method for determining piperazine can involve derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) to enhance detection. researchgate.net A validated reverse-phase HPLC (RP-HPLC) method with UV detection at 239 nm has been used for the determination and purity evaluation of a complex piperazine derivative. nih.gov A patent describes an HPLC method using a C18 column and gradient elution with UV detection at 254 nm for the analysis of 1-(2,3-dichlorophenyl)piperazine (B491241) hydrochloride and its related substances. google.com

Evaporative Light Scattering Detection (ELSD): For compounds that lack a strong UV chromophore, ELSD provides a viable alternative. A novel HPLC-ELSD method has been developed for the determination of piperazine using a hydrophilic interaction chromatography (HILIC) mode on a cyanopropyl (CN) bonded stationary phase. researchgate.net

Fluorescence Detection (FLD): When high sensitivity is required, fluorescence detection can be employed. This often involves derivatization with a fluorescent tag. For example, piperazine residues have been determined with high sensitivity using HPLC-FLD after derivatization with dansyl chloride. researchgate.net

The choice of column, mobile phase composition, and detector is critical and is optimized based on the specific properties of the target analytes. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds and is frequently used for the identification and determination of piperazine derivatives. researchgate.net The combination of GC's separation power with the structural information provided by MS makes it an invaluable tool.

GC-MS methods have been optimized for the simultaneous detection of multiple piperazine derivatives in various samples. rsc.org The mass spectra of piperazine derivatives are often characteristic, allowing for their unambiguous identification based on specific fragment ions (m/z values). researchgate.net For less volatile derivatives, derivatization techniques such as silylation or acylation can be employed to increase their volatility and improve their chromatographic behavior. researchgate.net In some cases, GC coupled with infrared detection (GC-IRD) can provide additional confirmatory data for structural differentiation between isomers. nih.gov

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique that is widely used for monitoring the progress of chemical reactions and for assessing the purity of products. nih.govresearchgate.net It is particularly useful for quickly determining the presence of starting materials, intermediates, and products in a reaction mixture.

For the synthesis of monosubstituted piperazines, TLC is used to monitor the conversion of reactants to products. nih.gov The purity of synthesized compounds can be confirmed by the presence of a single spot on the TLC plate when developed with an appropriate solvent system. researchgate.net The retardation factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound under specific TLC conditions and can be used for identification purposes. researchgate.net TLC is also a valuable tool for the separation of a compound from its decomposition products. nih.gov

Computational Chemistry and Molecular Modeling Studies of N 2,3 Dichlorobenzyl Piperazine and Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivityresearchgate.net

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is widely employed to predict various molecular properties, including electronic structure and reactivity.

Optimization of Molecular Geometries and Conformationsresearchgate.net

The first step in most computational studies is the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms. For N-(2,3-Dichlorobenzyl)piperazine and its analogues, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), are employed to determine the lowest energy conformers. researchgate.netresearchgate.net The piperazine (B1678402) ring can exist in different conformations, such as chair and boat forms, and DFT helps in identifying the most stable conformation. researchgate.net For instance, studies on similar piperazine derivatives have shown that the chair conformation is generally the most stable. researchgate.net The optimization process provides crucial information on bond lengths, bond angles, and dihedral angles. researchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Descriptorsnih.gov

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity and electronic properties of a molecule. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and polarizability. researchgate.netnih.gov A smaller energy gap suggests higher reactivity and potential for biological activity. nih.gov For analogues of N-(2,3-Dichlorobenzyl)piperazine, FMO analysis can reveal how substitutions on the aromatic ring or the piperazine moiety affect the electronic properties and reactivity of the molecule. This information is vital for understanding intramolecular charge transfer processes. researchgate.net

DescriptorSignificance
HOMO Energy Indicates electron-donating ability. Higher energy suggests a better electron donor.
LUMO Energy Indicates electron-accepting ability. Lower energy suggests a better electron acceptor.
HOMO-LUMO Gap (ΔE) Reflects chemical reactivity and kinetic stability. A smaller gap implies higher reactivity.

Spectrophotometric, Thermodynamic, and Computational Analysis of Charge Transfer Complexesmdpi.com

Charge-transfer (CT) complexes are formed between an electron donor and an electron acceptor. mdpi.com Piperazine and its derivatives, including N-(2,3-Dichlorobenzyl)piperazine, can act as electron donors and form CT complexes with various π-acceptors like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) and chloranil. semanticscholar.orgrsc.orgresearchgate.net Spectrophotometric methods, particularly UV-Vis spectroscopy, are used to study the formation and stability of these complexes by observing the characteristic charge-transfer bands. rsc.org Computational methods, such as DFT, complement these experimental studies by providing a deeper understanding of the electronic structure and the nature of the interactions within the CT complex. researchgate.netmdpi.com Thermodynamic parameters like the formation constant, molar absorptivity, and standard free energy changes can be determined to quantify the stability of the complexes. mdpi.com

Molecular Docking Simulations for Ligand-Target Interaction Predictiongardp.orgnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target macromolecule, such as a protein or DNA. gardp.orglongdom.org This method is crucial for predicting the binding affinity and interaction patterns between a drug candidate and its biological target. longdom.org For N-(2,3-Dichlorobenzyl)piperazine and its derivatives, molecular docking studies can be performed to identify potential biological targets and to understand the key interactions that govern binding. researchgate.net The process involves placing the ligand in the binding site of the target and calculating a docking score, which estimates the binding free energy. nih.gov Lower docking scores generally indicate a higher binding affinity. nih.gov These simulations can reveal important interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and the amino acid residues of the target protein. mdpi.com

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamicsgardp.org

Molecular dynamics (MD) simulations provide a dynamic view of the behavior of a molecular system over time. gardp.org This technique is used to study the conformational stability of ligands and the dynamics of ligand-target binding. nih.gov For N-(2,3-Dichlorobenzyl)piperazine and its analogues, MD simulations can be used to assess the stability of the ligand-protein complex predicted by molecular docking. mdpi.com By simulating the system for a certain period, typically nanoseconds, researchers can observe how the ligand and protein move and interact. mdpi.com Key parameters analyzed during MD simulations include the root-mean-square deviation (RMSD) to assess structural stability, and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. researchgate.net These simulations can provide a more accurate picture of the binding dynamics and help in refining the design of more potent inhibitors. nih.govresearchgate.net

Structure-Based Drug Design Principles Applied to Dichlorobenzylpiperazine Derivativesgardp.orgresearchgate.net

Structure-based drug design (SBDD) is a rational approach to drug discovery that utilizes the three-dimensional structure of the biological target. longdom.orgnih.gov This method aims to design molecules that can bind to the target with high affinity and selectivity. longdom.org The principles of SBDD can be applied to optimize the structure of N-(2,3-Dichlorobenzyl)piperazine derivatives to enhance their therapeutic properties. nih.gov The process is iterative and involves several steps:

Target Identification and Validation: Identifying a biological target relevant to a specific disease.

Structural Determination: Obtaining the 3D structure of the target, often through X-ray crystallography or NMR spectroscopy. longdom.org

Lead Identification: Using techniques like virtual screening and molecular docking to identify initial hit compounds. gardp.org

Lead Optimization: Modifying the chemical structure of the lead compounds to improve their potency, selectivity, and pharmacokinetic properties. drugdesign.org This can involve making small chemical modifications to enhance interactions with the target, as revealed by docking and MD simulations. drugdesign.org

By applying these principles, researchers can rationally design novel dichlorobenzylpiperazine derivatives with improved pharmacological profiles. nih.gov

Pharmacological and Biological Activities of Dichlorobenzylpiperazine Derivatives

General Overview of Piperazine-Containing Bioactive Molecules

The piperazine (B1678402) ring is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. This scaffold is considered a "privileged structure" in medicinal chemistry and drug discovery due to its frequent appearance in biologically active compounds. mdpi.comnih.govnih.gov The prevalence of the piperazine moiety is attributed to several key factors. Its presence can significantly influence the physicochemical properties of a molecule, often enhancing hydrophilicity and optimizing the pharmacokinetic profile. mdpi.comnih.gov The two nitrogen atoms can act as basic centers, which can improve aqueous solubility and bioavailability, crucial aspects for drug development. nih.gov

From a structural standpoint, the piperazine ring serves as a versatile scaffold, allowing for the precise spatial arrangement of various pharmacophoric groups to facilitate interaction with biological targets. mdpi.comnih.gov Its chemical reactivity also makes it relatively easy to incorporate into larger molecules through various synthetic methodologies. mdpi.com Consequently, piperazine derivatives exhibit a vast spectrum of pharmacological activities, including antipsychotic, antidepressant, anxiolytic, anticancer, antiviral, and anti-inflammatory effects. nih.govbenthamdirect.comnih.gov A significant number of drugs approved by the U.S. Food and Drug Administration (FDA) feature this heterocyclic system, highlighting its therapeutic importance. mdpi.comthieme-connect.de For instance, analyses of recently approved drugs show a high representation of piperazine-containing molecules, particularly in the anticancer category. thieme-connect.de

Receptor Ligand Binding and Functional Assays

Derivatives based on the dichlorophenylpiperazine structure have been the subject of extensive investigation to characterize their interactions with various neurotransmitter receptors. These studies typically involve radioligand binding assays to determine the affinity of the compounds for specific receptor subtypes and functional assays to elucidate their activity as agonists or antagonists.

The dopamine (B1211576) D2-like receptor family, which includes the D2, D3, and D4 subtypes, is a primary target for many centrally acting drugs. nih.gov The 2,3-dichlorophenylpiperazine (DCPP) moiety, a key structural component in the atypical antipsychotic aripiprazole (B633), has been identified as a critical pharmacophore for interacting with these receptors. nih.govwikipedia.org Structure-activity relationship (SAR) studies have focused on modifying this core to enhance affinity and selectivity, particularly for the D3 receptor, which is implicated in neuropsychiatric disorders and drug addiction. nih.govnih.gov

Research has shown that linking the 2,3-dichlorophenylpiperazine core to an arylamido group via a four-carbon (butyl) chain results in ligands with high affinity for D3 receptors. nih.gov Binding affinities for these derivatives can be in the low nanomolar and even sub-nanomolar range for the D3 receptor, with varying degrees of selectivity over the D2 receptor. nih.govacs.org For example, a series of N-(4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl)arylcarboxamides showed D3 binding affinities (Ki) ranging from 0.6 to 1080 nM. nih.gov The 2,3-dichloro substitution on the phenyl ring is a common feature in many selective D3 receptor partial agonists and antagonists. nih.gov

Binding Affinities (Ki, nM) of Selected 2,3-Dichlorophenylpiperazine Derivatives at Dopamine Receptors

This table shows the binding affinities of representative compounds containing the 2,3-dichlorophenylpiperazine core at human D2 and D3 receptors. Data is compiled from competitive binding assays. nih.govacs.org

CompoundD3 Ki (nM)D2 Ki (nM)Selectivity (D2/D3)
N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)-4-methoxybenzamide0.614.825
N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)benzamide1.525.817
N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)-4-fluorobenzamide0.920.823
Compound 25 (pyrimidinyl derivative)7.7940122

The functional activity of dichlorophenylpiperazine derivatives at dopamine receptors is a key aspect of their pharmacological profile. 2,3-DCPP itself has been shown to act as a partial agonist at both D2 and D3 dopamine receptors. wikipedia.org However, extensive synthetic efforts have aimed to develop derivatives with more defined functional profiles, particularly as D3 receptor antagonists. nih.govnih.gov

Many compounds developed from the N-(4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl)arylcarboxamide series have been identified as potent D3 receptor antagonists. nih.gov In functional assays, such as quinpirole-stimulated mitogenesis, these compounds effectively block the action of the agonist quinpirole (B1680403) at the D3 receptor. nih.gov For instance, certain pyrimidinyl derivatives have demonstrated D3 antagonist potency (IC50) of 157 nM. acs.org The overarching goal of many research programs is to create agents that act as agonists at dopamine autoreceptors while simultaneously acting as antagonists at postsynaptic dopamine receptors, a profile believed to offer therapeutic benefits for conditions like schizophrenia with fewer side effects. globalresearchonline.net

Chirality can play a crucial role in the interaction between a ligand and its receptor, often leading to significant differences in affinity and efficacy between enantiomers. In the context of 2,3-dichlorophenylpiperazine derivatives, introducing a chiral center into the structure has led to the discovery of compounds with notable enantioselectivity at dopamine receptors. nih.gov

Enantioselectivity of Compound 22 at Dopamine Receptors

This table displays the binding affinities (Ki, nM) for the (R) and (S) enantiomers of a hydroxylated 2,3-dichlorophenylpiperazine derivative, highlighting the enantioselectivity at D3 vs. D2 receptors. nih.gov

EnantiomerD3 Ki (nM)D2 Ki (nM)D3 Enantiomeric Ratio (S/R)
(R)-221.04.121
(S)-2221.021.0

While the primary focus for many dichlorophenylpiperazine derivatives has been the dopamine system, their interaction with serotonin (B10506) (5-HT) receptors is also of interest, given the structural similarity to known serotonergic agents like m-chlorophenylpiperazine (mCPP). wikipedia.orgnih.gov For 2,3-DCPP itself, it is unclear whether it possesses significant pharmacological activity as a serotonin receptor agonist. wikipedia.org

However, broader screening of newer, more complex derivatives has provided insight into their selectivity. Several high-affinity D3 receptor antagonists derived from the 2,3-dichlorophenylpiperazine scaffold have been evaluated for their affinity at other receptors, including the serotonin 5-HT1A receptor. nih.gov These studies have generally revealed that the lead compounds possess exquisite selectivity for D3 receptors, with significantly lower affinity for serotonergic subtypes. nih.govacs.org For example, the potent D3 antagonist S-15535, a different benzodioxopiperazine derivative, showed high affinity for 5-HT1A receptors (Ki = 0.7 nM) but over 250-fold lower affinity for dopamine D2 and D3 receptors, illustrating how modifications to the piperazine scaffold can tune receptor preference. nih.gov The apparent antinociceptive effects of some simpler phenylpiperazine agonists have been suggested to be mediated by the 5-HT1 receptor subtype, as their effects were not blocked by selective 5-HT2 antagonists. nih.gov

To establish a comprehensive pharmacological profile, lead compounds are often tested against a wide panel of receptors and transporters. Dichlorophenylpiperazine derivatives developed as D3 receptor antagonists have been subjected to such broad screening. nih.gov These studies have confirmed that several of the lead compounds are highly selective, showing minimal affinity for over 60 other receptors, including adrenergic, histaminergic, and other serotonin receptor subtypes. nih.govacs.org This high degree of selectivity is a desirable characteristic for a research tool or potential therapeutic agent, as it minimizes the likelihood of off-target effects. Some piperazine derivatives, however, have been intentionally designed as dual-acting ligands, for example, targeting both histamine (B1213489) H3 and sigma-1 receptors. acs.org

Enzymatic Inhibition Studies

Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibitory Potential

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme involved in DNA repair, and its inhibition has emerged as a promising strategy in cancer therapy, particularly for cancers with deficiencies in other DNA repair pathways like BRCA1/2 mutations. nih.gov PARP-1 inhibitors have been investigated for their ability to induce synthetic lethality in such cancer cells. nih.gov While direct studies on the PARP-1 inhibitory potential of 2-(2,3-dichloro-benzyl)-piperazine are not extensively detailed in the provided research, related structures have been explored for this activity.

In a study focused on quinone-based compounds, a series of novel piperazine derivatives incorporating a hydroxylated quinone moiety were synthesized and evaluated for their potential as PARP-1 inhibitors through in silico molecular docking studies. nih.gov Specifically, derivatives of 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone (B79779) substituted with various piperazine compounds were investigated. nih.gov The synthesized compounds were prepared for molecular docking by converting their 2D structures into optimized 3D structures using Maestro's LigPrep module with the OPLS3e force field. nih.gov These ligands were then docked with PARP-1 and PARP-2 proteins using Maestro's Glide module. nih.gov This research highlights the interest in combining the piperazine scaffold with other pharmacophores to target enzymes like PARP-1.

The general role of PARP-1 inhibitors extends to affecting various biological functions of tumor cells, including proliferation, apoptosis, migration, and invasion. nih.gov For instance, certain PARP-1 inhibitors have been shown to inhibit the proliferation of human hepatoma cells in vitro and induce apoptosis through the mitochondrial pathway. nih.gov

Antimicrobial Efficacy Investigations

Antibacterial Activity

Derivatives of benzylpiperazine have demonstrated a range of antibacterial activities against various bacterial strains. The degree of inhibition often varies depending on the specific substitutions on the benzyl (B1604629) and piperazine rings, as well as the test organism.

A study on 1-[2-Substituted hydrazine (B178648) carbothioamido]-4-benzyl piperazines revealed that these compounds exhibited mild to moderate antibacterial activity against Proteus vulgaris, Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. jchps.com Among the synthesized compounds, some showed more pronounced activity against specific strains. For example, compounds IVc and IVd in the study were particularly active against S. aureus. jchps.com

In another investigation, a series of N,N′-disubstituted piperazines were synthesized and tested for their antibacterial properties. mdpi.com The results indicated that the compounds generally showed significant activity against Gram-negative bacteria, with a notable effect on E. coli, when compared to Gram-positive bacteria. mdpi.com However, specific compounds within the series did show high activity against Gram-positive strains like S. aureus and B. subtilis. mdpi.com

Substituted N-benzyl-3-chloropyrazine-2-carboxamides have also been evaluated for their antibacterial potential. nih.gov In this series, 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide was identified as the most active compound against Staphylococcus aureus and Staphylococcus epidermidis. nih.gov

The antibacterial efficacy of various piperazine derivatives is summarized in the table below.

Compound ClassTest OrganismsNotable Findings
1-[2-Substituted hydrazine carbothioamido]-4-benzyl piperazinesP. vulgaris, S. aureus, E. coli, B. subtilisMild to moderate activity; some derivatives showed higher potency against S. aureus. jchps.com
N,N′-disubstituted piperazinesGram-positive and Gram-negative bacteriaSignificant activity against Gram-negative strains, especially E. coli. mdpi.com
3-chloro-N-benzylpyrazine-2-carboxamidesS. aureus, S. epidermidis3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide was most active against S. aureus and S. epidermidis. nih.gov

Antifungal Activity

The antifungal potential of benzylpiperazine derivatives has also been a subject of investigation. Similar to their antibacterial action, the antifungal efficacy is influenced by the specific chemical structure of the compounds.

In the study of 1-[2-Substituted hydrazine carbothioamido]-4-benzyl piperazines, the synthesized compounds were found to possess mild antifungal activity against Alternaria, Curvularia, Candida albicans, and Aspergillus niger. jchps.com

Research on other piperazine derivatives has shown that some compounds can exhibit significant antifungal properties. researchgate.net For instance, a series of piperazine derivatives were screened against Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus, with many showing noteworthy antifungal effects. researchgate.net Another study on N,N′-disubstituted piperazines, however, indicated that while they had strong antibacterial activity, their antifungal activity was generally weak. mdpi.com

The table below presents a summary of the antifungal activity of different piperazine derivatives.

Compound ClassTest FungiNotable Findings
1-[2-Substituted hydrazine carbothioamido]-4-benzyl piperazinesAlternaria, Curvularia, C. albicans, A. nigerExhibited mild antifungal activity. jchps.com
Substituted piperazine derivativesC. albicans, A. niger, A. flavus, A. fumigatusMany synthesized compounds showed significant antifungal properties. researchgate.net
N,N′-disubstituted piperazinesC. albicans, A. flavusShowed weak antifungal activity compared to their antibacterial effects. mdpi.com

Antitubercular Activity

Several studies have highlighted the potential of piperazine derivatives as antitubercular agents. The search for new drugs to combat tuberculosis is crucial, and piperazine-containing compounds have emerged as a promising class.

Substituted N-benzyl-3-chloropyrazine-2-carboxamides have been synthesized and evaluated for their activity against various mycobacterial strains. nih.gov In this series, N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide and N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide were found to be the most effective against Mycobacterium tuberculosis H37Rv. nih.gov

Furthermore, the synthesis and antitubercular activity of chiral 1,2,4-trisubstituted piperazines have been reported. nih.gov These compounds, derived from resin-bound acylated dipeptides, were tested against Mycobacterium tuberculosis strain H37Rv, indicating the potential of this scaffold in developing new antitubercular leads. nih.gov Large-scale screening of chemical libraries has also identified various scaffolds, including those containing piperazine-like structures, with activity against M. tuberculosis. nih.gov

DNA Binding Interactions and Biological Applications

The ability of certain piperazine derivatives to interact with DNA is a key aspect of their biological activity, particularly in the context of anticancer applications. The piperazine moiety can play a crucial role in enhancing the DNA binding affinity of molecules.

A study on new pyrrolobenzodiazepine (PBD) dimers, which are known DNA-interactive agents, demonstrated the significant contribution of a piperazine linker. nih.gov These PBD dimers were connected through a piperazine moiety side-armed with an alkaneoxy linker. nih.gov DNA thermal denaturation studies revealed that the incorporation of the piperazine moiety in the linker significantly enhanced the DNA binding ability of these dimers compared to those with a simple alkanedioxy linker. nih.gov This enhancement is attributed to the hydrophobic interactions introduced by the piperazine ring and its ability to achieve a better isohelical fit within the minor groove of DNA. nih.gov

The increased DNA binding potential of these piperazine-containing PBD dimers also correlated with higher cytotoxicity in several human cancer cell lines, underscoring the biological significance of this interaction. nih.gov

Structure Activity Relationship Sar Studies of N 2,3 Dichlorobenzyl Piperazine Derivatives

Impact of Dichloro Substitution Pattern and Position on Biological Activity

The presence and positioning of chlorine atoms on the benzyl (B1604629) ring are critical determinants of pharmacological activity. The 2,3-dichloro substitution pattern is a key feature in a class of compounds developed as high-affinity dopamine (B1211576) D3 receptor ligands. nih.gov Studies modifying the D3 receptor pharmacophore have specifically utilized 2,3-dichlorophenyl piperazine (B1678402) as a foundational structure to enhance affinity and selectivity. nih.gov

In research on N-phenylpiperazines, it was noted that substitutions at the ortho-position of the phenyl ring, such as a 2-methoxy group, were favorable for 5-HT1A receptor affinity. nih.gov This highlights the sensitivity of receptor binding pockets to the placement of substituents. While not a direct comparison, the development of potent D3 antagonists from 2,3-dichlorophenylpiperazine scaffolds underscores the importance of this specific substitution pattern. nih.gov Further emphasizing the role of the substitution pattern, a study on benzenesulfonamide (B165840) analogs as PPARγ-targeted antidiabetics found that a 2,4-dichloro substitution on one phenyl ring and a 3,5-dichloro pattern on another were key to high transcriptional potency. nih.gov

The basicity of the piperazine nitrogens can also be influenced by the electronic effects of the phenyl ring substituents. While direct comparisons of all possible dichloro-isomers on the benzylpiperazine scaffold are not extensively documented in single studies, the collective evidence points to the 2,3-dichloro arrangement as a privileged pattern for achieving high affinity at specific targets like the D3 receptor.

Compound/ScaffoldSubstitution PatternTarget Receptor(s)Key Finding
N-(4-(4-(2,3-Dichlorophenyl )piperazin-1-yl)-butyl)-heterobiarylcarboxamides2,3-DichloroDopamine D3/D2The 2,3-diCl pattern is a core component of high-affinity, selective D3 receptor antagonists. nih.gov
N1-Arylpiperazines2-Methoxy5-HT1A2-methoxy substitution was favorable for affinity, while 4-methoxy was detrimental, showing the importance of ortho substitution. nih.gov
2,4-Dichloro -N-(3,5-dichloro -4-(quinolin-3-yloxy)phenyl)benzenesulfonamide2,4- & 3,5-DichloroPPARγThe specific dichlorination pattern on the phenyl rings was found to be critical for high transcriptional potency. nih.gov
N-[2-[4-(4-Chlorophenyl )piperazin-1-yl]ethyl]-3-methoxybenzamide4-ChloroDopamine D4This scaffold served as a high-affinity and selective D4 receptor ligand, indicating a different optimal pattern for this receptor. drugbank.com

Influence of Benzyl Moiety and Linker Length on Receptor Affinity and Selectivity

The nature of the benzyl group and the length of any alkyl chain linking it to the piperazine or other pharmacophoric elements significantly modulate receptor binding. For a series of benzylpiperazine derivatives targeting sigma-1 (σ₁) receptors, a clear relationship between the length of a linker chain and σ₁R affinity was observed. nih.govacs.org The optimal affinity followed the trend: ethylene (B1197577) > vinylene ≈ propylene (B89431) > butylene >> methylene (B1212753), demonstrating that a two-carbon linker was superior, with both shorter and longer chains being detrimental. nih.gov

Conversely, in a different series of dopamine D4 receptor ligands based on N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, the elongation of the intermediate alkyl chain led to a decrease in D4 receptor affinity. drugbank.com This illustrates that the optimal linker length is highly dependent on the specific receptor target.

Studies on long-chain arylpiperazines designed as serotonergic/dopaminergic ligands revealed that variations in the length of the spacer between the piperazine and a terminal fragment caused the most significant changes in affinity for the 5-HT1A receptor. mdpi.com For dopamine D2 and D3 receptors, tetramethylene (four-carbon) linkers generally conferred slightly higher affinity than trimethylene (three-carbon) ones in the same series. mdpi.com The introduction of functional groups, such as hydroxyl groups, onto the linker can also introduce specific interactions and stereochemical considerations that affect affinity and selectivity. nih.gov

Compound SeriesReceptor TargetOptimal Linker Length/Observation
Benzylpiperazine derivatives with a linker between a distal phenyl and amideσ₁A two-carbon (ethylene) linker provided the highest affinity (Ki σ₁ = 8.8 nM). nih.gov
N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-benzamide derivativesD4Elongation of the two-carbon (ethyl) chain resulted in decreased receptor affinity. drugbank.com
Long-chain arylpiperazines with terminal fragments5-HT1ASpacer length was the most critical factor influencing affinity. mdpi.com
Long-chain arylpiperazines with bicyclic terminal fragmentsD2/D3Tetramethylene (4-carbon) linkers provided slightly higher affinity than trimethylene (3-carbon) linkers. mdpi.com

Stereochemical Considerations in Ligand-Receptor Interactions and Selectivity

Stereochemistry is a critical factor that can profoundly influence the interaction between a ligand and its biological target. The introduction of chiral centers into N-(2,3-Dichlorobenzyl)piperazine derivatives can lead to significant differences in receptor affinity and selectivity between enantiomers.

A landmark finding in this area was the development of the first enantioselective D3 receptor antagonists derived from a 2,3-dichlorophenylpiperazine scaffold. nih.gov In this series, a hydroxyl group was introduced on the butyl linker, creating a chiral center. The resulting enantiomers, (R)-22 and (S)-22, displayed marked differences in binding affinity. The (S)-enantiomer showed significantly higher affinity for the D3 receptor (Ki = 0.96 nM) compared to the (R)-enantiomer (Ki = 11.2 nM). nih.gov This enantioselectivity was less pronounced at the D2 receptor, highlighting that stereochemistry can be tuned to achieve receptor subtype selectivity. nih.gov

Similarly, in a different series of dopamine D2/D3 ligands, the enantiomers of the most potent racemic compound showed differential activity. nih.gov The (-)-enantiomer exhibited higher affinity for both D2 and D3 receptors compared to its (+)-enantiomer, again underscoring the importance of stereospecific interactions within the receptor binding pocket. nih.gov The synthesis of homochiral piperazines, for example from natural amino acid precursors, is an important strategy for exploring these stereochemical effects. rsc.org The conformation of the piperazine ring itself, which typically adopts a chair conformation, can also be influenced by bulky substituents, potentially adopting a twist-boat conformation which affects how the substituents are presented to the receptor. rsc.org

Compound PairChiral Center LocationReceptor(S) or (-) Enantiomer Affinity (Ki)(R) or (+) Enantiomer Affinity (Ki)Key Finding
Enantiomers of N-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)-2-hydroxybutyl)amide derivative (22)On the butyl linkerD30.96 nM11.2 nMSignificant ( >11-fold) enantioselectivity for the D3 receptor. nih.gov
Enantiomers of N-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)-2-hydroxybutyl)amide derivative (22)On the butyl linkerD216.8 nM36.1 nMLower ( ~2-fold) enantioselectivity at the D2 receptor. nih.gov
Enantiomers of Indole Amide derivative (10e)On the tetralin coreD30.57 nM3.73 nMThe (-)-enantiomer showed ~6.5-fold higher affinity for the D3 receptor. nih.gov
Enantiomers of Indole Amide derivative (10e)On the tetralin coreD247.5 nM113 nMThe (-)-enantiomer showed ~2.4-fold higher affinity for the D2 receptor. nih.gov

Compound Names Table

Abbreviation/NumberChemical Name
(R/S)-22N-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)-(2R/S)-2-hydroxybutyl)-4-(naphthalen-1-yl)-1,3-thiazol-2-amine
(-/+)-10e(-/+)-N-(2-(4-(2-(5-hydroxy-7-propyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)piperazin-1-yl)acetyl)-1H-indole
PB281-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine
1N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide
INT1312,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide

Future Research Directions and Emerging Academic Applications

Exploration of Novel and Greener Synthetic Pathways

The synthesis of substituted piperazines is a well-established area of organic chemistry, yet there remains a continuous drive for the development of more efficient, cost-effective, and environmentally benign synthetic routes. researchgate.netmdpi.com Traditional methods for creating benzylpiperazines often involve the reaction of piperazine (B1678402) with a benzyl (B1604629) chloride derivative. nih.govchemicalbook.comorgsyn.org For 2-(2,3-dichloro-benzyl)-piperazine, this would typically involve the reaction of piperazine with 2,3-dichlorobenzyl chloride.

Future research could focus on greener alternatives to conventional solvents and catalysts. For instance, the use of water or polyethylene (B3416737) glycol (PEG) as reaction media, which are considered more environmentally friendly than many organic solvents, is a promising avenue. mdpi.com Catalyst choice is also crucial; while palladium-catalyzed reactions like the Buchwald-Hartwig amination are common for forming C-N bonds in related N-arylpiperazines, exploring more sustainable and cheaper catalysts such as copper-based systems could be beneficial. nih.govresearchgate.net Microwave-assisted organic synthesis represents another green approach that can accelerate reaction times and improve yields for piperazine derivatives. researchgate.net

A potential synthetic strategy for a related compound, 1-(3',4'-Dichloro benzyl)-2-phenyl-3-keto piperazine, involves refluxing 2-phenyl-3-keto piperazine with 3,4-dichlorobenzylchloride in acetone (B3395972) with triethylamine. prepchem.com Adapting such methodologies could provide viable routes to this compound and its derivatives.

Development of Advanced Analytical Techniques for Complex Mixtures

As with any compound intended for potential pharmaceutical application, the development of robust analytical methods for its identification and quantification in complex mixtures is essential. High-performance liquid chromatography (HPLC) is a standard and effective technique for the analysis of piperazine derivatives, often used to determine purity and identify related substances. google.comgoogle.com For instance, a reverse-phase HPLC method has been developed for 1-(2,3-dichlorophenyl)piperazine (B491241) hydrochloride, a structurally similar compound, utilizing an octadecylsilane (B103800) bonded silica (B1680970) gel column and gradient elution. google.com

Future research should aim to develop and validate similar HPLC methods for this compound. Furthermore, coupling HPLC with mass spectrometry (LC-MS) would provide a powerful tool for the sensitive and specific detection of the compound and its potential metabolites in biological matrices. Gas chromatography-mass spectrometry (GC-MS) is another valuable technique for the analysis of piperazine derivatives, particularly in forensic contexts. unodc.org The development of these advanced analytical techniques will be crucial for pharmacokinetic studies and quality control.

A review of analytical methods for piperazine determination highlights a range of techniques, including spectrophotometry and various chromatographic methods, that could be adapted for the analysis of this compound.

Integration of Advanced Computational Methodologies for Predictive Modeling

In modern drug discovery, computational methods are indispensable for predicting the properties and potential biological activities of new chemical entities, thereby guiding synthetic efforts and reducing the need for extensive initial screening. For a compound like this compound, in silico studies can provide significant insights.

Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a target protein. nih.govrsc.orgnih.gov This method could be employed to screen this compound against various biological targets. For example, computational studies on other piperazine-based compounds have explored their interactions with targets like the sigma-1 receptor and PARP-1. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful tool. QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com Such models can be used to predict the activity of newly designed derivatives of this compound. A QSAR study on piperazine derivatives as mTORC1 inhibitors highlighted key molecular descriptors correlated with their inhibitory activity. mdpi.com

Molecular dynamics (MD) simulations can further elucidate the stability of ligand-protein complexes and provide detailed information about their interactions over time. nih.gov The integration of these computational methodologies will be vital for the predictive modeling of the pharmacokinetic and pharmacodynamic properties of this compound and its analogues.

Discovery of New Biological Targets and Elucidation of Undiscovered Mechanisms of Action

The piperazine scaffold is present in a wide array of drugs with diverse biological activities, suggesting that this compound could interact with multiple biological targets. researchgate.netmdpi.com The dichlorophenyl moiety is also a common feature in pharmacologically active compounds.

A key area for future research is the screening of this compound against a broad panel of receptors and enzymes to identify novel biological targets. Structurally related phenylpiperazines, such as 1-(2,3-dichlorophenyl)piperazine, are known to interact with dopamine (B1211576) and serotonin (B10506) receptors. nih.gov It is plausible that this compound could exhibit activity at these or other neurotransmitter receptors.

Emerging research on piperazine derivatives has identified novel targets such as the mammalian target of rapamycin (B549165) complex 1 (mTORC1) and sigma receptors. nih.govrsc.orgmdpi.com Investigating the activity of this compound at these targets could reveal new therapeutic opportunities. For instance, a screening campaign of piperidine/piperazine-based compounds led to the discovery of a potent sigma-1 receptor agonist. nih.govrsc.org Furthermore, derivatives of 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone (B79779) with a piperazine substituent have been evaluated as potential PARP-1 inhibitors. nih.gov

Rational Design of Highly Selective Ligands through Comprehensive SAR and Computational Insights

A primary goal in drug development is the design of ligands that are highly selective for their intended biological target, thereby minimizing off-target effects. The rational design of derivatives of this compound can be guided by a comprehensive understanding of their structure-activity relationships (SAR) and by computational modeling. nih.govnih.govdrugdesign.orgresearchgate.net

SAR studies involve systematically modifying the structure of a lead compound and evaluating the effect of these changes on biological activity. drugdesign.org For this compound, modifications could be made to the substitution pattern on the benzyl ring or by adding substituents to the piperazine ring. The insights gained from these studies can then be used to build predictive computational models.

An example of rational design is the development of selective ligands for the dopamine D3 receptor based on a (dichlorophenyl)piperazinyl-alkylfluorenylcarboxamide scaffold. nih.gov In this study, variations in the alkyl linker chain and terminal aryl amide led to the identification of a highly potent and selective D3 ligand. nih.gov The binding affinities of these compounds were determined through in vitro assays.

Table 1: Binding Affinities (Ki) of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamide Derivatives at Dopamine Receptors

CompoundD2 Ki (nM)D3 Ki (nM)D4 Ki (nM)D3/D2 SelectivityD3/D4 Selectivity
51 901.41820641300

Data sourced from a study on novel ligands for the dopamine D3 receptor. nih.gov

Similarly, the rational design of piperazine derivatives as anticancer agents has been explored, with molecular docking studies suggesting interactions with DNA and topoisomerase II. nih.gov By combining SAR data with computational insights, it is possible to rationally design derivatives of this compound with high affinity and selectivity for a desired biological target.

Q & A

Q. How to address conflicting NMR data for piperazine derivatives in different solvents?

  • Solvent Effects : CDCl₃ vs. DMSO-d₆ shifts NH protons (δ 1.5–2.0 ppm in CDCl₃ vs. δ 8.0–8.5 ppm in DMSO). Use COSY and NOESY to resolve coupling patterns .

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